Justiciresinol
Overview
Description
Justiciresinol is a furanoid lignan isolated from Justicia glauca . It is a natural product that has been characterized as 2-(4-hydroxy-3-methoxyphenyl)-4-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-tetrahydrofuran-3-methanol .
Synthesis Analysis
The synthesis of Justiciresinol has been reported in the literature. For instance, it was isolated from the antioxidant portion of the alcoholic extract of Urtica fissa flowers . The chemical structures of the compounds were elucidated from extensive spectroscopic analysis .
Molecular Structure Analysis
Justiciresinol has a molecular formula of C21H26O7 . Its structure includes a 1,4-bisubstituted phenyl group, a 1,3,4-trisubstituted phenyl group, two methoxyl groups, a phenolic hydroxyl group, and a formyl group .
Physical And Chemical Properties Analysis
Justiciresinol is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Scientific Research Applications
Anti-inflammatory Effects
Justiciresinol and its derivatives have been investigated for their anti-inflammatory properties. Procumbenoside B, derived from Justicia spicigera, a plant known for its traditional use in treating inflammation, showed significant anti-inflammatory effects in both lipopolysaccharide-stimulated RAW 264.7 macrophages and a zebrafish model. The study highlighted its potential through the suppression of pro-inflammatory mediators and the activation of the NF-κB signaling pathway, suggesting a scientific basis for the plant's traditional use (Gutierrez, Mota Flores, & Neira González, 2018) source.
Antidiabetic Properties
Research on the antidiabetic effects of Justicia spicigera Schltdl (Acanthaceae) indicates the plant's potential in stimulating glucose uptake in both insulin-sensitive and insulin-resistant human and murine adipocytes. The ethanolic extracts of Justicia spicigera exhibited higher potency than rosiglitazone, a known antidiabetic drug, in promoting glucose uptake, which supports its empirical use in traditional medicine for diabetes management (Ortiz-Andrade et al., 2012) source.
Safety And Hazards
Future Directions
While there is some information available on Justiciresinol, much remains to be discovered about this compound. Future research could focus on elucidating its mechanism of action, exploring its potential therapeutic uses, and further investigating its synthesis and chemical properties. For instance, one study suggests that Justicia secunda, a related species, has potential for further pharmacological investigations .
properties
IUPAC Name |
4-[[(3R,4R,5S)-5-(4-hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-25-17-9-13(4-5-16(17)23)21-15(10-22)14(11-28-21)6-12-7-18(26-2)20(24)19(8-12)27-3/h4-5,7-9,14-15,21-24H,6,10-11H2,1-3H3/t14-,15-,21+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRXVGSOOWBFAI-VFCRVFHLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)CC2COC(C2CO)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50159638 | |
Record name | Justiciresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Justiciresinol | |
CAS RN |
136051-41-7 | |
Record name | Justiciresinol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136051417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Justiciresinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50159638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.